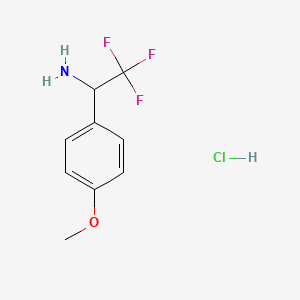

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride

Vue d'ensemble

Description

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3NO. It is known for its unique trifluoromethyl group and methoxyphenyl structure, which contribute to its distinct chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetic acid and ammonium chloride. The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has garnered attention for potential applications in treating neurological disorders and psychiatric conditions due to its interaction with neurotransmitter systems.

- Mechanism of Action : Research indicates that 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride may modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

- Case Studies : Preliminary studies suggest that compounds with similar structures exhibit significant pharmacological activity, making this compound a candidate for further drug development.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying specific analytes in complex mixtures. Its properties enhance the accuracy and reliability of chemical analyses.

- Applications : It is used in various analytical methods such as chromatography and mass spectrometry to improve the detection limits of target compounds .

- Impact : The use of this compound can lead to more precise measurements in biochemical assays and environmental monitoring.

Material Science

The unique properties imparted by the trifluoromethyl group make this compound a valuable candidate for developing advanced materials.

- Properties : The compound exhibits improved thermal stability and chemical resistance, making it suitable for applications in coatings and polymers .

- Research Directions : Ongoing studies are exploring its potential in creating materials that can withstand harsh environmental conditions while maintaining performance.

Biochemical Research

In biochemical contexts, this compound is utilized to study receptor interactions and enzyme activities. Its ability to influence biological pathways makes it a useful tool in drug discovery.

- Research Focus : Investigations into how this compound interacts with various biological targets can provide insights into its potential therapeutic effects.

- Experimental Findings : High-throughput screening methods have shown that it may selectively bind to certain receptors involved in mood regulation and anxiety.

Agricultural Chemistry

The application of this compound in agricultural chemistry is primarily focused on developing effective agrochemicals.

- Pest Control Solutions : Research indicates that this compound could contribute to more environmentally friendly pest control methods by enhancing the efficacy of existing agrochemicals .

- Sustainability Impact : By improving pest management strategies while minimizing environmental impact, this compound aligns with sustainable agricultural practices.

Summary Table of Applications

| Application Area | Key Features | Potential Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Treating neurological disorders |

| Analytical Chemistry | Reagent for chemical analysis | Enhanced accuracy in detection |

| Material Science | Improved thermal stability | Development of advanced coatings |

| Biochemical Research | Study of receptor interactions | Insights into therapeutic mechanisms |

| Agricultural Chemistry | Development of agrochemicals | Effective pest control with reduced impact |

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methoxyphenyl structure contribute to its ability to interact with enzymes, receptors, and other biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride

- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine

- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride is unique due to its specific trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and biological properties. These structural features differentiate it from similar compounds and contribute to its specific applications in research and industry .

Activité Biologique

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride is a chiral compound belonging to the class of substituted phenethylamines. Its structure incorporates a trifluoromethyl group and a methoxy-substituted phenyl ring, which contribute to its unique biological properties. This compound has garnered interest for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating various neurological conditions.

- Chemical Formula : C9H11ClF3NO

- Molecular Weight : 205.18 g/mol

- Boiling Point : 252.3 °C

- Density : 1.228 g/cm³

- Appearance : Liquid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Binding Affinity : The trifluoromethyl group enhances lipophilicity and metabolic stability, leading to improved binding affinity for biological receptors.

- Neurotransmitter Modulation : It has been shown to modulate serotonin and dopamine receptor activity, which is significant in the context of mood disorders and other psychiatric conditions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological activities. The presence of electron-donating groups like methoxy can enhance selectivity and potency against biological targets.

Table 1: Biological Activity Summary

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antidepressant Effects : In animal models, compounds with similar structures have shown efficacy in alleviating symptoms of depression by enhancing serotonergic signaling.

- Cytotoxic Activity : Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, similar phenethylamines have demonstrated IC50 values in sub-micromolar ranges against various tumor types .

- Inflammatory Response Modulation : Research indicates that related compounds can influence inflammatory pathways by modulating cytokine production . This suggests potential applications in treating inflammatory diseases.

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCUAEBPHZKGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672130 | |

| Record name | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65686-77-3 | |

| Record name | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.